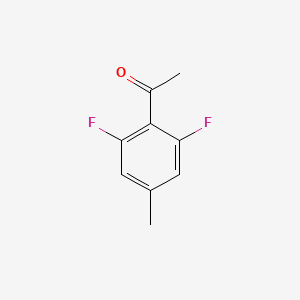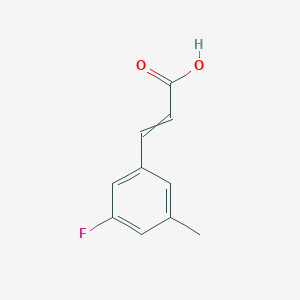
3,3-Difluoro-2-hydroxy-2-(3-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2-hydroxy-2-(3-methylphenyl)propanoic acid: is an organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a 3-methylphenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-hydroxy-2-(3-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of fluorinated reagents in a multi-step synthesis process. For example, starting with a suitable aromatic precursor, the introduction of fluorine atoms can be achieved through electrophilic fluorination reactions. The hydroxyl group can be introduced via hydrolysis or oxidation reactions, and the final propanoic acid moiety can be formed through carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluoro-2-hydroxy-2-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,3-Difluoro-2-hydroxy-2-(3-methylphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving fluorinated substrates. It can also serve as a model compound to investigate the effects of fluorine substitution on biological activity.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. Fluorine-containing compounds are known to exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its fluorinated structure can impart desirable characteristics such as increased resistance to degradation and improved performance in various applications.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-2-hydroxy-2-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules. The hydroxyl group can participate in hydrogen bonding interactions, while the aromatic ring can engage in π-π stacking interactions with other aromatic systems. These interactions collectively contribute to the compound’s overall biological and chemical activity.
Comparación Con Compuestos Similares
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- 2,2-Difluoropropionic acid
Comparison: Compared to similar compounds, 3,3-Difluoro-2-hydroxy-2-(3-methylphenyl)propanoic acid is unique due to the presence of the 3-methylphenyl group, which can significantly influence its chemical and biological properties. The introduction of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable building block for various applications. Additionally, the hydroxyl group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Fórmula molecular |
C10H10F2O3 |
|---|---|
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
3,3-difluoro-2-hydroxy-2-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-6-3-2-4-7(5-6)10(15,8(11)12)9(13)14/h2-5,8,15H,1H3,(H,13,14) |
Clave InChI |
MOGSFANFYMWXJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(C(F)F)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol](/img/structure/B12442917.png)

![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12442932.png)





![Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12442967.png)
![Tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate](/img/structure/B12442968.png)
![Methyl 2-[(E)-2-(3,4-diacetoxyphenyl)vinyl]-6-methoxy-benzoate](/img/structure/B12442969.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B12442986.png)
